molecular formula C18H20N2O2 B8034648 tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate

tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate

Cat. No.: B8034648
M. Wt: 296.4 g/mol
InChI Key: QGOPOUOWAGCVIG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate is a carbamate-protected pyridine derivative characterized by a styryl group (E-configuration) at the 2-position of the pyridine ring and a tert-butoxycarbonyl (Boc) group at the 3-position. Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions to install the styryl moiety, followed by Boc protection .

Properties

IUPAC Name

tert-butyl N-[2-[(E)-2-phenylethenyl]pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-16-10-7-13-19-15(16)12-11-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPOUOWAGCVIG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Iodination Protocol

The most widely reported method involves directed ortho-lithiation followed by iodination. A representative procedure entails:

  • Lithiation : A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in anhydrous THF is treated with n-BuLi (1.5 mol) at −78°C under nitrogen. Tetramethylethylenediamine (TMEDA) is often added to stabilize the lithiated intermediate.

  • Iodination : Iodine (0.7 mol) in THF is introduced dropwise at −78°C, followed by gradual warming to −10°C. The reaction is quenched with saturated NH₄Cl, and the product is extracted with ethyl acetate.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 10:1) yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate in 32.3% yield.

Key Data :

ParameterValue
Yield32.3%
Reaction Temperature−78°C to −10°C
Purification MethodSilica gel chromatography
Characterization¹H NMR (CDCl₃): δ 8.93 (s, 1H), 7.72 (s, 1H), 1.53 (s, 9H)

This method’s moderate yield is attributed to competing side reactions, including over-lithiation and iodine scrambling.

Styryl Group Installation via Cross-Coupling Reactions

The iodinated intermediate undergoes palladium-catalyzed cross-coupling to introduce the styryl group. Two dominant strategies are employed:

Suzuki-Miyaura Coupling with Styrylboronic Acids

A deoxygenated mixture of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (5.30 g, 14.9 mmol), styrylboronic acid (16.4 mmol), Pd(OAc)₂ (0.747 mmol), and PPh₃ (1.49 mmol) in 1,2-dimethoxyethane (DME) is heated at 90°C under nitrogen for 18 hours. Aqueous Na₂CO₃ (2 M) serves as the base. Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate/triethylamine, 95:5:1) affords the styryl product in 40–45% yield.

Key Observations :

  • The choice of base (Na₂CO₃ vs. K₃PO₄) impacts reaction efficiency.

  • Steric hindrance from the tert-butyl group necessitates elevated temperatures (90°C vs. typical 60–80°C).

Heck Reaction with Styrene

An alternative approach employs a Heck coupling between the iodinated precursor and styrene. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C for 24 hours, the (E)-styryl isomer is obtained with >90% stereoselectivity. The reaction mechanism proceeds via oxidative addition of Pd⁰ into the C–I bond, followed by alkene insertion and β-hydride elimination.

Comparative Analysis :

ParameterSuzuki-MiyauraHeck Reaction
Yield40–45%35–40%
Stereoselectivity>95% (E)>90% (E)
Catalyst Loading5 mol% Pd5 mol% Pd
Reaction Time18 hours24 hours

Carbamate Methylation and Deprotection

For derivatives requiring N-methylation, tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate is treated with NaH (60%) and methyl iodide in THF at 0°C, yielding tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate in 85% crude yield. Deprotection of the tert-butyl group is achieved using HCl in dioxane, generating the free amine for further functionalization.

Stereochemical Control and Analytical Validation

The (E)-configuration of the styryl group is confirmed via NOESY NMR and X-ray crystallography. Key diagnostic signals include:

  • ¹H NMR : Trans coupling constant (J = 16 Hz) between vinyl protons.

  • ¹³C NMR : Resonance at δ 125–130 ppm for the styryl carbons.

Industrial-Scale Optimization

Scale-up challenges include:

  • Exothermic Lithiation : Controlled addition of n-BuLi at −78°C prevents thermal runaway.

  • Pd Catalyst Removal : Filtration through Celite® reduces residual palladium to <10 ppm.

  • Solvent Recovery : Distillation reclaims 80% of THF and DME.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

a. Neuropharmacology
Recent studies have highlighted the role of styrylpyridine derivatives, including tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate, in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's. These compounds can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission in the brain. The structure allows for modifications that can improve binding affinity and selectivity towards target receptors, making them candidates for drug development against cognitive decline associated with Alzheimer's disease .

b. Anticancer Research
Styrylpyridine derivatives have been investigated for their anticancer properties. The presence of the styryl group contributes to the compound's ability to interact with various biological targets, potentially inhibiting tumor growth and proliferation. Research indicates that modifications to the pyridine core can enhance cytotoxicity against cancer cell lines, suggesting that this compound may be a valuable scaffold for developing new anticancer agents .

Imaging Applications

a. Radiolabeling for PET Imaging
The compound has been explored as a precursor for radiolabeled imaging agents used in Positron Emission Tomography (PET). Its structure allows for the incorporation of radioactive isotopes, such as fluorine-18, which can be utilized to visualize amyloid plaques in neuroimaging studies. This application is particularly relevant for early diagnosis and monitoring of Alzheimer's disease progression .

b. Targeting Aβ Plaques
Research has demonstrated that compounds similar to this compound can selectively bind to amyloid-beta (Aβ) plaques in the brain, which are hallmarks of Alzheimer's disease. The ability to target these plaques non-invasively using imaging techniques provides a significant advantage in both clinical and research settings .

Case Study 1: Neuroprotective Effects
A study conducted on a series of styrylpyridine derivatives, including this compound, demonstrated significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that these compounds could modulate cellular pathways involved in neuroprotection .

Case Study 2: Imaging Efficacy
In another study focusing on PET imaging, researchers evaluated the binding affinity of various styrylpyridine derivatives to Aβ plaques using radiolabeled versions of these compounds. The findings suggested that this compound exhibited promising characteristics for further development as a diagnostic tool in Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromine, ketones) enhance reactivity in cross-coupling or nucleophilic substitution reactions .
  • Electron-Donating Groups (e.g., methoxy) improve solubility in polar solvents but reduce electrophilicity .
  • Steric Effects : Bulky substituents (e.g., cyclopropylethoxy in ’s compound) may hinder reaction rates in sterically demanding transformations .

Critical Insights :

  • Catalytic Methods : Palladium and ruthenium catalysts (e.g., Grubbs II) enable stereocontrolled syntheses but require stringent temperature control .
  • Oxidation Reactions : m-CPBA-mediated sulfoxidation () offers high chemoselectivity for sulfoxide formation .
  • Purification : Automated column chromatography (gradient elution) is often employed for high-purity isolation .

Physicochemical Properties

Substituents significantly alter physical properties, as evidenced by computational and experimental

Compound Molecular Weight logP pKa (Predicted) Solubility Trends
tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate ~300–310 g/mol ~2.5 ~11.1 Low water solubility; soluble in DCM/THF
tert-Butyl (5-formylpyridin-3-yl)carbamate 222.24 g/mol 2.25 N/A Moderate polarity; soluble in acetone
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 307.57 g/mol N/A 11.13 High density (1.54 g/cm³); halogenated solvents

Trends :

  • Halogenation increases molecular weight and density, favoring crystalline solid formation .
  • Aldehyde or Ketone Substituents (e.g., ) reduce logP values, enhancing compatibility with polar reaction media .

Biological Activity

tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure

The compound features a styrylpyridine moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This structure is characterized by a pyridine ring substituted with a styryl group and a tert-butyl carbamate functional group, enhancing its lipophilicity and potential bioactivity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, potentially through pathways involving Toll-like receptors .
  • Antioxidant Properties : The presence of the styrylpyridine moiety suggests that it may scavenge free radicals, thereby reducing oxidative stress in cells .

Biological Activities

The following table summarizes various biological activities attributed to similar compounds and their relevance to this compound:

Activity Description References
AntitumorInhibits cancer cell proliferation in vitro and in vivo models
AntimicrobialExhibits bactericidal activity against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from amyloid-beta-induced toxicity
Anti-inflammatoryReduces levels of TNF-α and other inflammatory markers in cell cultures

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotection in Alzheimer’s Models : A study demonstrated that compounds similar to this compound could reduce neuronal death induced by amyloid-beta peptides in astrocyte cultures, showcasing potential for neuroprotective therapy in Alzheimer's disease .
  • Antimicrobial Activity : Research indicated that derivatives of styrylpyridines exhibited significant antimicrobial properties against both susceptible and drug-resistant strains of bacteria, suggesting therapeutic applications in infectious diseases .
  • In Vivo Efficacy : Animal models have shown that these compounds can effectively inhibit tumor growth and metastasis, indicating their potential as anticancer agents .

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., THF or DMAc) and catalyst loading (e.g., 1–5 mol% Pd) significantly impact yield .
  • Purification via column chromatography or recrystallization ensures product homogeneity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?

Answer:

Method Key Insights Example Data
¹H/¹³C NMR Confirms Boc group presence (δ ~1.4 ppm for tert-butyl), styryl protons (J = 16 Hz for trans coupling) .δ 7.2–8.1 ppm (aromatic), δ 1.4 ppm (Boc)
X-ray Resolves (E)-configuration and hydrogen bonding (e.g., N–H···O interactions stabilizing the crystal lattice) .CCDC entry with R-factor < 0.05
IR Spectroscopy Detects carbamate C=O stretch (~1690 cm⁻¹) and N–H bending (~3450 cm⁻¹) .Peaks at 1690 cm⁻¹ (C=O), 3452 cm⁻¹ (N–H)

Q. Data Interpretation Tips :

  • For NMR, compare coupling constants (e.g., J = 16 Hz for trans styryl protons) to distinguish (E) from (Z) isomers .
  • In X-ray analysis, use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

How can researchers optimize reaction conditions to minimize by-product formation in the synthesis of this compound?

Answer:
Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve coupling efficiency and reduce homocoupling by-products .
  • Temperature Control : Maintain reaction temperatures between 60–80°C for cross-coupling steps to balance reactivity and selectivity .
  • Additives : Use NaHCO₃ or DIEA to neutralize acids generated during Boc protection, minimizing side reactions like ester hydrolysis .

Case Study :
In a multi-step synthesis, optimizing the coupling of 2-chloro-5-iodopyrimidine with tert-butyl carbamate intermediates reduced by-product formation from 15% to <5% by adjusting Pd loading to 3 mol% and using THF as solvent .

What strategies resolve contradictions between crystallographic data and spectroscopic predictions for this carbamate?

Answer:
Common Contradictions :

  • Hydrogen Bonding : X-ray may show unexpected N–H···O interactions not evident in NMR. Use Hirshfeld surface analysis to map intermolecular interactions .
  • Conformational Flexibility : Solution-state NMR may average signals, while X-ray captures static conformations. Compare variable-temperature NMR to assess dynamics .

Q. Resolution Workflow :

Validate NMR assignments using 2D techniques (HSQC, HMBC).

Re-refine X-ray data with SHELXL to check for missed symmetry or disorder .

Cross-reference with IR data to confirm functional group integrity .

How does the tert-butyl carbamate group influence the compound’s reactivity in cross-coupling reactions?

Answer:
Mechanistic Roles :

  • Steric Protection : The bulky tert-butyl group shields the carbamate nitrogen, preventing unwanted nucleophilic attacks during coupling .
  • Directing Effects : The Boc group can act as a transient directing group in Pd-catalyzed reactions, influencing regioselectivity in C–H activation steps .

Example :
In the synthesis of pyridine-based ligands, the Boc group enhanced stability during Sonogashira coupling, enabling a 72% yield compared to 45% for unprotected analogs .

What computational methods support the design of tert-butyl carbamate derivatives for targeted biological activity?

Answer:
Methodology :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) and predict binding affinities.

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity trends .

MD Simulations : Simulate conformational stability in aqueous environments to guide solubility modifications.

Validation :
Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.